Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a quinoline derivative with a methoxy group at position 6, a methyl carboxylate ester at position 2, and a (2-chloro-6-fluorophenyl)methoxy substituent at position 3. This compound is structurally distinct due to its halogenated benzyloxy group and the positioning of functional groups, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO4/c1-24-11-6-7-16-12(8-11)18(9-17(22-16)19(23)25-2)26-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJGRCPPGYOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate" .
However, the search results do provide some relevant information regarding quinoline derivatives and related compounds:
General Information on Quinoline Derivatives:
- Several search results mention various quinoline derivatives, indicating that this class of compounds is of interest in scientific research .
- Some quinoline derivatives have demonstrated antimicrobial activity .
Related Compounds:
- 2-chloro-6-methoxyquinoline-3-carboxylic acid: This compound is available for sale for scientific research .
- 4-Chloro-6-methoxy-2-methylquinoline: This compound has various identifiers, including CAS number 50593-73-2 and molecular formula C11H10ClNO .
- This compound: The chemical name and CAS number (1358412-53-9) and molecular formula (C19H15ClFNO4) are available .
Potential Research Areas:
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues in the Quinoline Carboxylate Family
The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and positions:
Key Comparisons
Electronic and Steric Effects
- Ester Position: Carboxylate esters at position 2 (target) versus position 3 or 4 (analogs) alter electron density distribution across the quinoline ring, impacting reactivity and intermolecular interactions .
Crystallographic and Physicochemical Properties
- Planarity and Packing: In 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline (), dihedral angles between aromatic rings (56.97°) and weak C–H···π interactions influence crystal packing. The target compound’s (2-chloro-6-fluorophenyl)methoxy group may introduce greater steric hindrance, reducing planarity and altering solubility .
Biological Activity
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate, with the CAS number 1358495-13-2, is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, including cytotoxicity, anti-inflammatory properties, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.7 g/mol. The structural characteristics contribute to its biological activity, influencing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClFNO₃ |
| Molecular Weight | 345.7 g/mol |
| CAS Number | 1358495-13-2 |
Cytotoxicity
Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in colorectal cancer cell lines such as HCT116 and Caco-2 .
Anti-inflammatory Activity
Quinoline derivatives are known for their anti-inflammatory properties. The compound may inhibit nitric oxide production and cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. A related study on quinoline derivatives indicated that they could inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression, thereby reducing inflammation in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of quinoline derivatives. The presence of specific substituents on the quinoline ring significantly affects the compound's potency and selectivity. For example, modifications to the chloro and methoxy groups can enhance cytotoxicity against cancer cells while maintaining selectivity towards COX-2 inhibition .
Case Studies
- In Vitro Studies on Cytotoxicity :
- Anti-inflammatory Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
